N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOGDOXPYFJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide typically involves the reaction of 1-benzothiophen-5-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The structural complexity of the compound makes it suitable for use in the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide with key analogs, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.
Core Heterocycle Modifications
- Benzothiophene vs. Benzothiazole: The substitution of benzothiophene (sulfur-containing) for benzothiazole (sulfur- and nitrogen-containing) alters electronic properties. For example, N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () may exhibit enhanced solubility in polar solvents compared to the benzothiophene analog due to nitrogen’s electronegativity .
Substituent Effects
Substituents on the heterocycle or acetamide moiety significantly influence reactivity and bioactivity:
- Sulfamoyl and Ethoxy Groups : The sulfamoylphenyl-ethoxy substituent in ’s compound introduces hydrogen-bonding and solubility-enhancing properties, which may favor pharmacokinetic profiles .
Physicochemical Implications
- Diphenylacetamide Backbone : The 2,2-diphenylacetamide moiety, common across all analogs, provides rigidity and steric bulk, likely influencing binding to hydrophobic protein pockets.
Research Findings and Limitations
- Structural Diversity: The analogs demonstrate that minor modifications (e.g., CF₃, sulfamoyl) can dramatically alter synthetic accessibility and physicochemical behavior.
- Data Gaps : Biological activity data (e.g., IC₅₀, binding affinities) are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, commonly referred to as Edonerpic, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.
Target Interaction
The primary biological target of Edonerpic is the Amyloid beta A4 protein , which is implicated in the pathogenesis of Alzheimer's disease. The compound exhibits neuroprotective properties , primarily by preventing neurodegeneration induced by amyloid-beta aggregation.
Biochemical Pathways
Edonerpic's interaction with amyloid-beta leads to several biochemical effects:
- Inhibition of Amyloid Aggregation : By binding to amyloid-beta, Edonerpic inhibits its aggregation, which is crucial in reducing neurotoxicity associated with Alzheimer's disease.
- Neuroprotection : The compound has been shown to protect neuronal cells from apoptosis induced by amyloid-beta toxicity, thereby promoting cell survival and function.
In Vitro Studies
Several studies have evaluated the biological activity of Edonerpic in vitro:
- Neuroprotective Effects : In cell culture models, Edonerpic demonstrated significant neuroprotective effects against amyloid-beta-induced toxicity. Doses as low as 10 µM were effective in reducing cell death in neuronal cultures.
- Antimicrobial Activity : While primarily studied for its neuroprotective properties, Edonerpic and its derivatives have shown some antimicrobial activity against various bacterial strains, although these findings are less prominent compared to its neuroprotective effects .
- Cytotoxicity Assessment : In assays measuring cytotoxicity, Edonerpic exhibited a CC50 value of approximately 64 µM, indicating that while it possesses some cytotoxic effects at higher concentrations, it remains relatively safe at therapeutic doses .
Case Studies
A notable study highlighted the use of Edonerpic in a mouse model of Alzheimer's disease. Mice treated with Edonerpic showed reduced amyloid plaque formation and improved cognitive function compared to untreated controls. Behavioral tests indicated enhanced memory retention and learning capabilities.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
